

# Chemical Profile and Druggability of Thiogeraniol

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## Compound Focus: Thiogeraniol

CAS No.: 39067-80-6

Cat. No.: S3712753

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**Thiogeraniol** is an acyclic monoterpene, specifically a sulfur-containing derivative of geraniol. Key identifiers and properties are summarized below.

Table 1: Basic Chemical Identifiers for Thiogeraniol [1] [2] [3]

Property	Value
HMDB ID	HMDB0036106
CAS Registry Number	39067-80-6
Chemical Formula	C <sub>10</sub> H <sub>18</sub> S
Average Molecular Weight	170.32 g/mol
IUPAC Name	(2E)-3,7-dimethylocta-2,6-diene-1-thiol
Common Synonyms	Geranyl mercaptan; (E)-3,7-Dimethyl-2,6-octadien-1-thiol; FEMA 3472

Table 2: Predicted Physicochemical and ADME Properties [1] [2] [4]

Property	Value / Prediction
Physical State	Yellow to orange clear liquid (estimated)
Boiling Point	58.0 °C at 0.35 mm Hg
Water Solubility	4.18 mg/L at 25 °C (estimated)
LogP	3.90 (XlogP3-AA, estimated)
Oral Bioavailability (OB)	23.93% (Predicted via TCMSP)
Blood-Brain Barrier (BBB) Penetration	Yes (Predicted via TCMSP)

Computational **Absorption, Distribution, Metabolism, and Excretion (ADME)** assessment suggests **Thiogeraniol** has good druggability. The predicted oral bioavailability of 23.93% and ability to cross the blood-brain barrier indicate potential for central nervous system activity [4].

## Biological Activity and Putative Targets

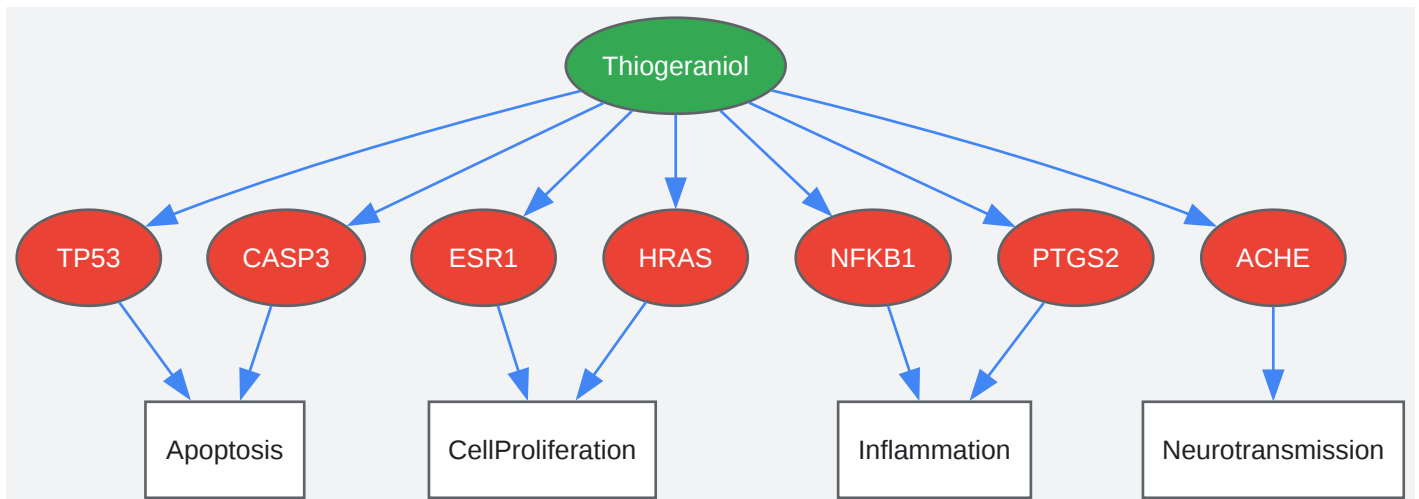
**Thiogeraniol** is predicted to exert multi-target pharmacological effects. Gene ontology and pathway analyses reveal associations with cancer, inflammatory immunoreactions, and other physiological processes [4].

**Table 3: Selected High-Value Putative Protein Targets of Thiogeraniol** [4]

Gene Symbol	Protein Name	Functional Class
ESR1	Estrogen receptor 1	Nuclear Receptor
TP53	Cellular tumor antigen p53	Tumor Suppressor
NFKB1	Nuclear factor kappa B subunit 1	Transcription Factor (Inflammation)
PTGS2	Prostaglandin-endoperoxide synthase 2 (COX-2)	Enzyme (Inflammation)

Gene Symbol	Protein Name	Functional Class
CASP3	Caspase-3	Apoptosis Executioner
IL7R	Interleukin-7 receptor subunit alpha	Cytokine Receptor
HRAS	GTPase HRas	Oncogene
ACHE	Acetylcholinesterase	Enzyme (Neurotransmission)

The following diagram illustrates the core network of interactions between **Thiogeralniol** and its key predicted targets, providing a visual hypothesis of its polypharmacology.



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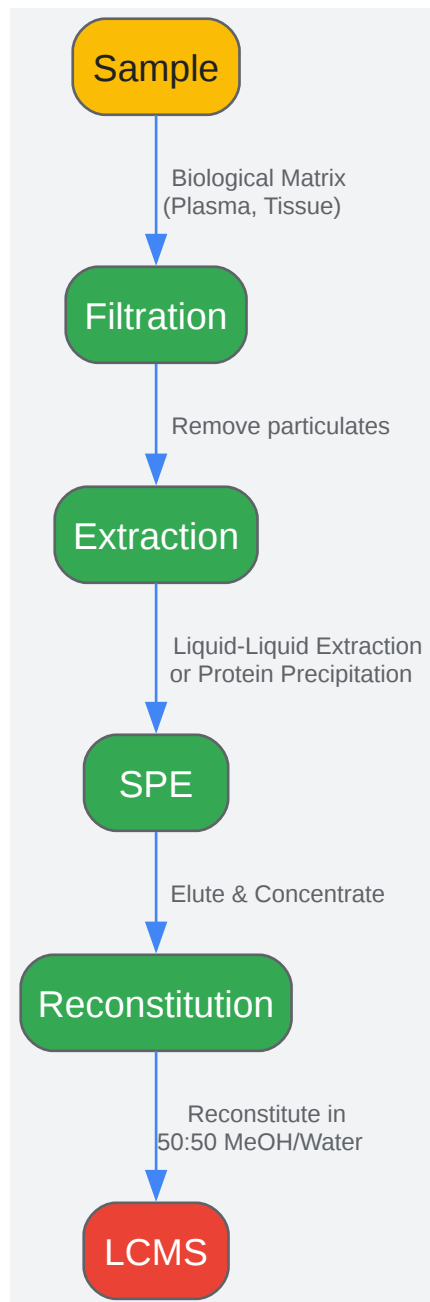
**Thiogeralniol** interacts with a network of protein targets, influencing key cellular processes. Analysis of the 38 putative targets shows significant enrichment in functions like **transcription factor binding**, **enzyme binding**, and **apoptosis regulation**, located in organelles such as the **nucleus** and **mitochondrion** [4]. KEGG pathway analysis further links these targets to critical pathways including **pathways in cancer**, **MAPK signaling pathway**, and **apoptosis** [4].

## Analytical Methods for Detection and Quantification

**Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)** is the preferred analytical technology for detecting and quantifying small molecules like **Thiogera** in complex biological matrices due to its high specificity and sensitivity [5].

### Sample Preparation Workflow

A generalized sample preparation workflow for LC-MS/MS analysis of **Thiogera** from biological samples involves several key steps [6]:



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*Generalized LC-MS sample preparation workflow for complex biological matrices.*

- **Sample Collection & Filtration:** Use hydrophobic or hydrophilic PTFE filters to remove particulates and interfering materials [6].
- **Analyte Extraction:** Common techniques include:
  - **Solid Phase Extraction (SPE):** Uses a C-18 stationary phase. Eluents are concentrated to dryness [6].
  - **Liquid-Liquid Extraction (LLE):** Partition analyte with organic solvent (e.g., methyl-tert-butyl-ether), vortex, collect supernatant, and evaporate [6].
  - **Protein Precipitation (PPE):** For protein-rich samples, use organic solvents (e.g., acetone, methanol) to precipitate proteins and isolate the analyte [6].
- **Reconstitution:** The dried extract is reconstituted in an MS-compatible solvent, typically a **50:50 methanol:water** solution, often with additives like ammonium acetate or formic acid to aid ionization [6].

**LC-MS/MS Method Validation Parameters** For clinical or bioanalytical application, any LC-MS/MS method must be rigorously validated [5].

**Table 4: Key LC-MS/MS Method Validation Parameters [5]**

Validation Parameter	Experimental Consideration for Thiogeraniol
Accuracy and Precision	A 20-day evaluation period is recommended over shorter studies to better define measurement uncertainty and identify protocol failure points.
Dilutional Integrity	Assess by diluting a sample with known concentration within the analytical measurement range (AMR) and re-assaying. Recovery should be 85-115%.
Limit of Quantification (LLOQ)	The lowest calibrator standard with defined imprecision (typically <20% CV). It is practical to include an LLOQ sample in every batch sequence.
Stability	Evaluate analyte stability in the matrix under various conditions (e.g., benchtop, autosampler, freeze-thaw cycles).

## Experimental Protocols for Research

**Protocol 1: In-silico Target Identification and Network Pharmacology Analysis** This protocol helps systematically predict the mechanism of action [4].

- **Druggability Assessment:** Use the **Traditional Chinese Medicine Systems Pharmacology (TCMSP)** database. Input "**Thiogeraniol**" to obtain its ADME properties, including Oral Bioavailability (OB) and Drug-likeness (DL).
- **Target Prediction:** Query the **Comparative Toxicogenomics Database (CTD)** using the chemical name. Filter results for *Homo sapiens* and use a chemical-gene interaction score threshold (e.g.,  $\geq 1$ ).
- **Network and Enrichment Analysis:**
  - Input the list of identified target genes into **WebGestalt** for Gene Ontology (GO) and KEGG pathway enrichment analysis.
  - Use **Cytoscape** to construct and visualize a drug-target-pathway network, providing a systems-level view of the pharmacological effects.

**Protocol 2: Synthesis of Monoterpene Thiols via Ene Reaction** This method provides stereo- and regioselective synthesis of allylic thiols [7].

- **Reaction:** Interact a monoterpene (e.g.,  $\alpha$ -pinene, 2-carene) with **N-sulfinylbenzenesulfonamide** as an enophile. The reaction proceeds with double bond migration.
- **Reduction:** Reduce the resulting sulfonamide adduct (e.g., 1-phenylsulfonyl-2-alkyl-2-propenylsulfenamide) using **LiAlH<sub>4</sub>** in dry ether to obtain the corresponding allyl thiol (e.g., 2-pinene-10-thiol).

## Research Implications and Future Directions

- **Antimicrobial Applications:** Thio-modified monoterpenoids often show enhanced antibacterial and antifungal activity compared to their oxygenated precursors, making them promising candidates for combating multidrug-resistant pathogens [7].
- **Chemical Probe Development:** With its predicted multi-target profile and good druggability, **Thiogeraniol** can serve as a valuable chemical probe to dissect complex biological processes and discover hidden molecular relationships [4].
- **Considerations for Drug Delivery:** Be aware that the thiol group can be oxidized by Reactive Oxygen Species (ROS). However, oxidation by H<sub>2</sub>O<sub>2</sub> is very slow (half-life of days), while hypochlorite oxidizes thioethers rapidly (half-life of seconds). This has implications for designing ROS-activated prodrug systems [8].

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